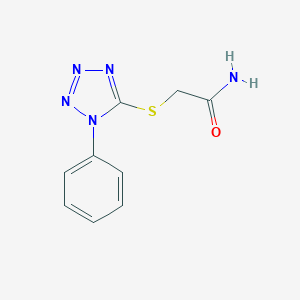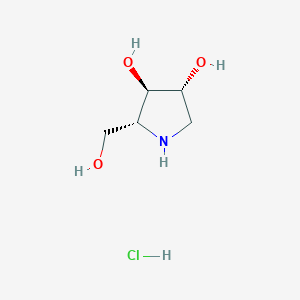
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
Overview
Description
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its inhibitory effects on glycogen phosphorylase and α-glucosidases, making it a significant molecule in biochemical research and pharmaceutical applications .
Mechanism of Action
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, also known as (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, are glycogen phosphorylase (GP) and α-glucosidases . These enzymes play a crucial role in glycogen metabolism, controlling the synthesis and degradation of glycogen, a multi-branched glucose polymer that serves as a form of energy storage in bacteria, fungi, and animals .
Mode of Action
This compound acts as a potent inhibitor of GP . It interacts with the active sites of these enzymes, binding to the subsite that is normally occupied by the glucosyl residue transferred between donor and acceptor substrates . This interaction results in the inhibition of the enzymes’ activity, thereby modulating cellular glycogen levels .
Biochemical Pathways
The compound affects the glycogen metabolism pathway. By inhibiting GP, it hinders the process of glycogenolysis, the breakdown of glycogen to glucose . This results in a decrease in the release of glucose from glycogen, affecting the overall energy metabolism in the organism.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of GP and α-glucosidases by this compound leads to a decrease in the breakdown of glycogen to glucose . This can result in a reduction in blood glucose levels, making it potentially useful for the treatment of conditions like diabetes. Additionally, by modulating glycogen levels, it may also impact other cellular processes and pathways that rely on glycogen as an energy source.
Biochemical Analysis
Biochemical Properties
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride acts as a potent inhibitor of glycogen phosphorylase . It has been studied for its inhibitory effect on the activity of rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase . The compound and its derivatives have shown diverse inhibitory potential, with subtle changes in the positions of crucial residues in their active sites being sufficient to discriminate among the structural differences of the tested inhibitors .
Cellular Effects
In cellular contexts, this compound inhibits glycogenolysis in isolated liver cells and in homogenates of cerebral cortex and cerebellum . By inhibiting glycogen phosphorylase, it can modulate cellular glycogen levels, which could have significant effects on cell function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the subsite in the active center of enzymes that is normally occupied by the glucosyl residue which is transferred between donor and acceptor substrates . This binding inhibits the activity of key enzymes in glycogen metabolism, such as glycogen synthase and glycogen phosphorylase .
Dosage Effects in Animal Models
It has been used to inhibit glycogenolysis in various animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogen metabolism, interacting with key enzymes such as glycogen synthase and glycogen phosphorylase .
Preparation Methods
The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride involves several steps. One common synthetic route includes the preparation of polyhydroxylated pyrrolidines, which are then modified to introduce the imino group . The reaction conditions typically involve the use of hydrazide moieties and selective inhibitors to achieve the desired product . Industrial production methods are less documented but likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imino group, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various analogues.
Common reagents used in these reactions include hydrazides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases. Similar compounds include:
Isofagomine: Another iminosugar with potent glycosidase inhibitory properties.
N-(2-hydroxyethyl)-1-deoxynojirimycin: Marketed as Glyset, used for treating type 2 diabetes.
N-butyl-1-deoxynojirimycin:
1-deoxygalactonojirimycin: Marketed as Galafold, used for treating Fabry disease.
These compounds share similar structural features and inhibitory mechanisms but differ in their specific enzyme targets and therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016912 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-92-2 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a glycogen phosphorylase isoenzyme BB (GPBB) inhibitor. [] By inhibiting GPBB, it disrupts glycogenolysis, a process crucial for cellular proliferation and potassium homeostasis. [] This inhibition has downstream effects on the Na,K-ATPase/ERK1/2 signaling pathway, ultimately leading to reduced expression of O(6)-methylguanine-DNA methyltransferase (MGMT), an enzyme implicated in temozolomide resistance in gliomas. []
Q2: What is known about the structural characterization of this compound?
A2: While the provided research does not explicitly state the molecular formula or weight, it highlights the use of vibrational circular dichroism (VCD) spectroscopy to characterize the molecule. [] The study focused on the mid-IR region (1600 – 1100 cm-1) and observed a characteristic intense negative band around 1144 cm-1. [] Density functional theory (DFT) calculations were employed to predict stable conformers and vibrational modes, providing further structural insights. []
Q3: Can you elaborate on the research regarding biomarkers and diagnostics related to this compound?
A4: One study identified elevated plasma levels of GPBB as a potential biomarker for temozolomide resistance in glioma patients. [] As this compound targets GPBB, further research could explore its potential use in combination with GPBB levels as a predictive biomarker for treatment response or for monitoring the effectiveness of GPBB-targeted therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


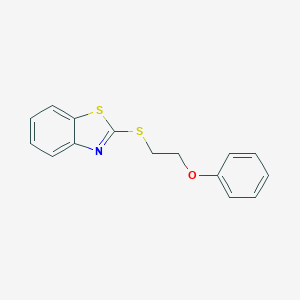

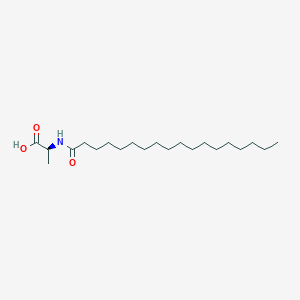
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

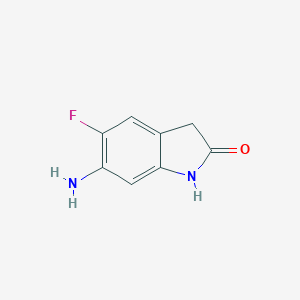
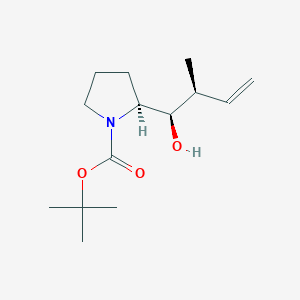
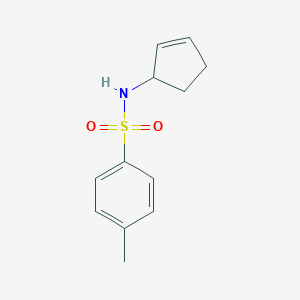
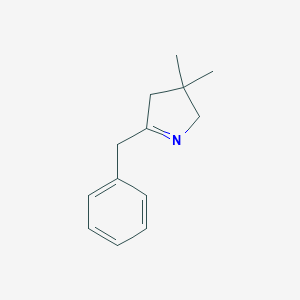
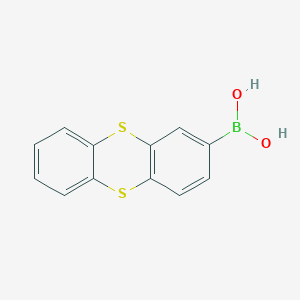
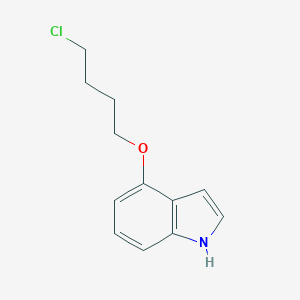
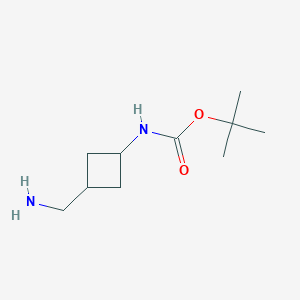
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
